molecular formula C16H13NO3 B5491494 3-(4-methyl-3-nitrophenyl)-1-phenyl-2-propen-1-one

3-(4-methyl-3-nitrophenyl)-1-phenyl-2-propen-1-one

Cat. No. B5491494
M. Wt: 267.28 g/mol
InChI Key: CHHQEJQSRYJWBV-MDZDMXLPSA-N
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Description

“4-Methyl-3-nitrophenyl isocyanate” is an organic compound extensively utilized in the synthesis of diverse compounds and materials . It’s applications span various domains of scientific research .


Synthesis Analysis

“4-Methyl-3-nitrophenyl isocyanate” is used in the synthesis of polymers like hydrogels and polyurethanes . It also plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .


Molecular Structure Analysis

The molecular formula of “4-Methyl-3-nitrophenyl isocyanate” is CH3C6H3(NO2)NCO . The molecular weight is 178.14 .


Chemical Reactions Analysis

The mechanism of action of “4-Methyl-3-nitrophenyl isocyanate” stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway .


Physical And Chemical Properties Analysis

The melting point of “4-Methyl-3-nitrophenyl isocyanate” is 51-54 °C (lit.) and the boiling point is 113-118 °C/3 mmHg (lit.) . The density is 1.4114 (rough estimate) and the refractive index is 1.6000 (estimate) .

Safety and Hazards

“4-Methyl-3-nitrophenyl isocyanate” causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is harmful if swallowed or if inhaled .

properties

IUPAC Name

(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-7-8-13(11-15(12)17(19)20)9-10-16(18)14-5-3-2-4-6-14/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHQEJQSRYJWBV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methyl-3-nitrophenyl)-1-phenylprop-2-en-1-one

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